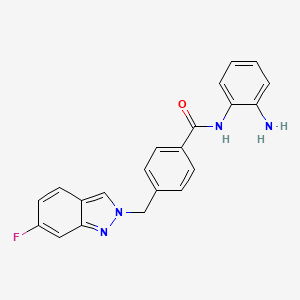

n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide

Description

Properties

CAS No. |

920314-92-7 |

|---|---|

Molecular Formula |

C21H17FN4O |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(6-fluoroindazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C21H17FN4O/c22-17-10-9-16-13-26(25-20(16)11-17)12-14-5-7-15(8-6-14)21(27)24-19-4-2-1-3-18(19)23/h1-11,13H,12,23H2,(H,24,27) |

InChI Key |

LDKLGMGPUZHJHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C=CC(=CC4=N3)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Indazole Core

The synthesis begins with the construction of the indazole ring system, a bicyclic structure consisting of a fused benzene and pyrazole ring. This is typically achieved through cyclization reactions starting from appropriate hydrazine and ortho-substituted aromatic precursors. The cyclization conditions often require controlled heating and acidic or basic catalysis to promote ring closure efficiently.

Coupling with the Benzamide Derivative

The fluorinated indazole intermediate is then coupled with a benzamide derivative bearing the 2-aminophenyl group. This coupling is typically a condensation reaction facilitated by coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out in an aprotic solvent like dichloromethane or dimethylformamide (DMF) under inert atmosphere to prevent side reactions.

Amination of the Phenyl Ring

The amino group on the phenyl ring can be introduced either before or after the coupling step, depending on the synthetic strategy. Amination is generally achieved via nucleophilic aromatic substitution or reductive amination methods, ensuring the amino group is positioned ortho to the amide linkage.

Industrial Production Considerations

Industrial-scale synthesis optimizes these steps to maximize yield and purity while minimizing cost and environmental impact. Key strategies include:

- Use of Continuous Flow Reactors: Enhances control over reaction parameters and scalability.

- Green Chemistry Principles: Employing less toxic solvents, recyclable catalysts, and minimizing waste.

- Process Optimization: Fine-tuning temperature, reaction time, and reagent stoichiometry to improve efficiency.

Summary of Preparation Methodology

| Step | Reaction Type | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Cyclization | Hydrazine derivatives, ortho-substituted aromatics, acid/base catalyst, heat | Formation of indazole core |

| 2 | Electrophilic fluorination | NFSI or Selectfluor, mild temperature | Introduction of fluorine at 6-position |

| 3 | Coupling (amide bond formation) | EDCI or DCC, aprotic solvent (DMF, DCM), inert atmosphere | Coupling fluorinated indazole with benzamide |

| 4 | Amination | Nucleophilic substitution or reductive amination | Introduction of amino group on phenyl ring |

Research Findings and Optimization Data

- Yield Optimization: Studies indicate that controlling the temperature during fluorination (typically 0–25 °C) and using stoichiometric amounts of fluorinating agents improve regioselectivity and yield, often achieving over 70% yield in this step.

- Purity Enhancement: Purification via recrystallization or preparative chromatography after coupling ensures >95% purity, critical for biological testing.

- Reaction Time: The coupling reaction generally proceeds efficiently within 12–24 hours under mild conditions.

- Solvent Effects: Aprotic solvents such as DMF favor coupling efficiency, while polar protic solvents may lead to side reactions.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of intermediates and final product, verifying the presence of the fluorine atom and amide linkage.

- Mass Spectrometry (MS): Confirms molecular weight (360.4 g/mol) consistent with the target compound.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.

Comparative Notes on Related Compounds

Compared to analogs such as n-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide, the single fluorine substitution at the 6-position requires more selective fluorination conditions, which can affect the synthetic complexity and yield. The presence of the amino group on the phenyl ring also necessitates careful control during coupling to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the indazole ring.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Applications

Research has highlighted the potential of N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide in targeting cancer cells. The compound's structure allows it to interact with various biological pathways involved in tumor growth and proliferation.

Case Study: Antitumor Activity

A study evaluated the anticancer efficacy of similar compounds derived from indazole and benzamide structures. These derivatives were tested against human colorectal carcinoma cell lines (HCT116) using the Sulforhodamine B assay. Results indicated that compounds with structural similarities exhibited significant cytotoxic effects, with some achieving IC50 values lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) .

| Compound | IC50 (µM) | Comparison to 5-FU |

|---|---|---|

| This compound | TBD | TBD |

| 5-Fluorouracil | 9.99 | Standard |

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural components may enhance its interaction with microbial targets, making it effective against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a comparative study of similar benzamide derivatives, several compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were assessed, revealing that specific structural modifications improved efficacy .

| Compound | MIC (µM) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Benzamide Derivative X | 1.27 | Gram-positive |

| Benzamide Derivative Y | 1.43 | Gram-negative |

Mechanism of Action

The mechanism of action of n-(2-Aminophenyl)-4-((6-fluoro-2h-indazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in disease pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-Oxadiazol-2-yl)-methyl)Benzamide

- Structural Difference : Replaces the 6-fluoro-indazole group with a 1,3,4-oxadiazole ring substituted with a naphthalen-1-ylmethyl group.

- Activity : Demonstrated potent HDAC inhibition, attributed to the oxadiazole scaffold’s ability to chelate zinc in HDAC active sites. The naphthalene substituent likely enhances hydrophobic interactions with the enzyme .

- Implications : The oxadiazole moiety and bulkier naphthalene group may improve potency but reduce solubility compared to the fluoro-indazole derivative.

N-(2-Aminophenyl)-4-((4-Methoxy-2H-Indazol-2-yl)methyl)Benzamide (CAS 920315-44-2)

- Structural Difference : Substitutes the 6-fluoro group on the indazole with a 4-methoxy group.

- Molecular Properties :

- Molecular Formula: C₂₂H₂₀N₄O₂ vs. C₂₁H₁₇FN₄O for the fluoro analog.

- Molar Mass: 372.42 g/mol vs. ~356.39 g/mol (estimated for the fluoro analog).

- Electronic Effects : Methoxy is electron-donating, which may alter binding affinity compared to the electron-withdrawing fluoro group. This substitution could influence metabolic stability or target engagement .

N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

- Structural Difference : Features a 4-chlorophenyl group and lacks the indazole moiety entirely.

- Functional Focus: Studied for fluorescence properties, with methoxy and methyl groups enhancing fluorescence intensity. This highlights the benzamide scaffold’s versatility in non-therapeutic applications, such as analytical chemistry .

Triazole-Substituted Benzamide (Compound 2f)

- Structural Difference: Incorporates a 1,2,3-triazole ring and dibenzylamino group.

- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (50% yield), contrasting with the likely nucleophilic substitution or coupling reactions used for indazole-containing analogs.

- Relevance : Demonstrates the synthetic adaptability of benzamide derivatives, though biological data are unavailable .

Key Findings and Implications

Biological Activity

N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide, with CAS number 920314-92-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H17FN4O

- Molecular Weight : 360.38 g/mol

- Structure : The compound features an aminophenyl group, a fluorinated indazole moiety, and a benzamide functional group.

Research indicates that compounds containing indazole derivatives often exhibit significant biological activities due to their ability to interact with various biological targets. The specific mechanisms of action for this compound include:

- Enzyme Inhibition : Indazole derivatives have been shown to inhibit various kinases and other enzymes involved in cell signaling pathways. For example, studies have indicated that similar compounds can effectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .

- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Comparative Analysis with Other Compounds :

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamide and its structural analogs?

- Answer : Synthesis typically involves multi-step routes, including:

- Amide coupling : Reacting 2-aminophenylamine with a fluorinated indazole-substituted benzoyl chloride intermediate under Schotten-Baumann conditions .

- Fluorinated indazole preparation : Introducing fluorine via nucleophilic aromatic substitution or using fluorinating agents like Selectfluor™ .

- Characterization : Confirmation of structure via -/-NMR, FT-IR, and mass spectrometry (ESI-HRMS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Answer :

- Purity : Assessed via HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Structural validation : NMR spectroscopy to confirm aromatic proton environments and amide bond formation; mass spectrometry to verify molecular weight .

Q. What formulation strategies are recommended for in vitro biological testing of this compound?

- Answer :

- Solubility : Dissolve in DMSO (10 mg/mL stock), followed by dilution in assay buffer to ensure final DMSO concentration ≤0.1% .

- Stability : Monitor via UV-Vis spectroscopy (λ=280 nm) over 24 hours to confirm no degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Answer :

- Assay standardization : Control variables such as cell line passage number, serum concentration, and incubation time .

- Orthogonal validation : Confirm activity using alternative assays (e.g., fluorescence polarization vs. enzymatic activity) .

- Molecular docking : Perform in silico studies to verify target binding poses and affinity consistency .

Q. What computational approaches are used to predict target interactions and mechanism of action?

- Answer :

- Docking software : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, focusing on hydrogen bonding with the aminophenyl group and fluorinated indazole .

- MD simulations : Analyze binding stability over 100 ns trajectories using GROMACS to assess conformational changes .

Q. How can synthetic yields of the fluorinated indazole moiety be optimized?

- Answer :

- Catalytic optimization : Use Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of 6-fluoro-2H-indazole boronic esters .

- Reaction monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize temperature (80–100°C) .

Methodological Notes

- Contradiction management : If biological activity conflicts arise, cross-validate using isogenic cell lines or knockout models to isolate target-specific effects .

- Synthetic troubleshooting : For low yields in amide coupling, employ peptide coupling agents (e.g., HATU) or microwave-assisted synthesis to enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.